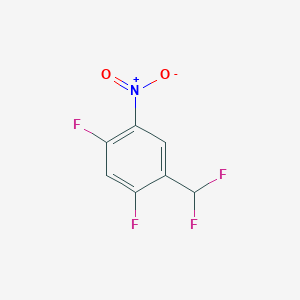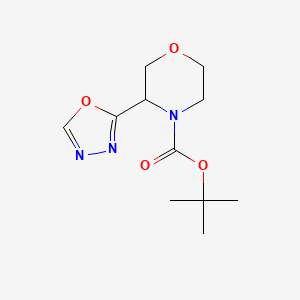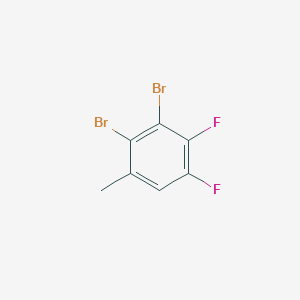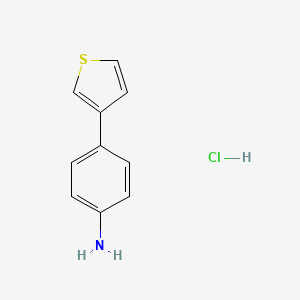
4-(チオフェン-3-イル)アニリン塩酸塩
説明
4-(Thiophen-3-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-3-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-3-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pd(I)–ポリ[4-(チオフェン-3-イル)アニリン]複合材料の合成
4-(チオフェン-3-イル)アニリン塩酸塩は、Pd(I)–ポリ[4-(チオフェン-3-イル)アニリン]複合材料を合成するための反応物として使用できます。 これは、in situ重合および複合体形成法によって達成されます .
シッフ塩基の合成
この化合物は、シッフ塩基、特に2-メトキシ-6-[(4-チオフェン-3-イル-フェニルイミノ)-メチル]-フェノールの合成にも使用できます。 これは、o-バニリンとの縮合反応によって達成されます .
2-(1H-イミダゾール-1-イル)-N-(4-(チオフェン-3-イル)フェニル)アセトアミドの合成
別の用途は、2-(1H-イミダゾール-1-イル)-N-(4-(チオフェン-3-イル)フェニル)アセトアミドの合成です。 これは、HATUをアミドカップリング剤として使用して、2-(1H-イミダゾール-1-イル)酢酸と反応させることで達成されます .
工業化学と材料科学
4-(チオフェン-3-イル)アニリン塩酸塩を含むチオフェン誘導体は、工業化学および材料科学において腐食防止剤として利用されています .
有機半導体
4-(チオフェン-3-イル)アニリン塩酸塩を含むチオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています .
有機電界効果トランジスタ(OFET)
この化合物は、有機電界効果トランジスタ(OFET)の製造にも使用されます .
有機発光ダイオード(OLED)
4-(チオフェン-3-イル)アニリン塩酸塩は、有機発光ダイオード(OLED)の製造に使用されます .
薬理学的特性
4-(チオフェン-3-イル)アニリン塩酸塩を含むチオフェン環系を持つ分子は、抗がん剤、抗炎症剤、抗菌剤、降圧剤、抗アテローム性動脈硬化剤などの多くの薬理学的特性を示します .
生化学分析
Biochemical Properties
4-(Thiophen-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization . Additionally, it forms Schiff bases by condensation reactions with compounds like o-vanillin . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)aniline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form complexes with other molecules, such as Schiff bases, further underscores its role in modulating biochemical pathways . These interactions can lead to changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s safety profile and its potential for use in medical research.
Metabolic Pathways
4-(Thiophen-3-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in the synthesis of complex materials, such as Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)aniline hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments . These interactions can affect the compound’s activity and its ability to modulate biochemical pathways.
Subcellular Localization
4-(Thiophen-3-yl)aniline hydrochloride exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
4-thiophen-3-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPXFCNTFUHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


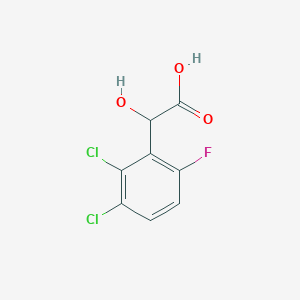
![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)
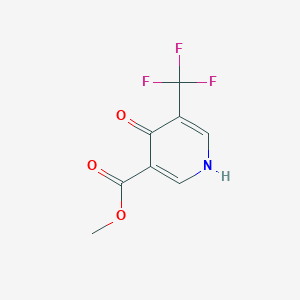

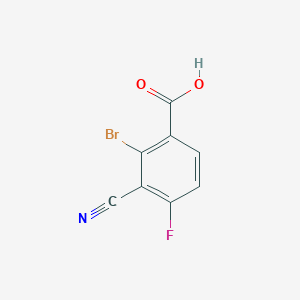
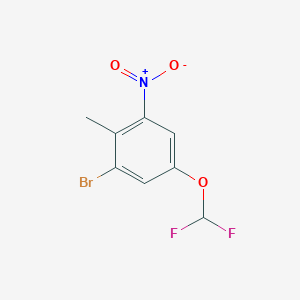
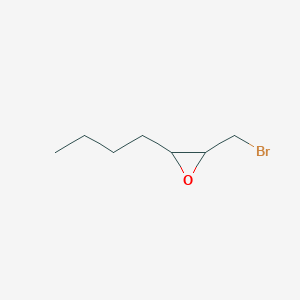
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)


